六水合硫代硫酸镁

描述

Synthesis Analysis

The synthesis of magnesium-related compounds involves direct reactions of metallic magnesium with other chemicals. For instance, the direct reaction of metallic magnesium with 2-tetrahydrofurfuryl alcohol produces an alkoxo magnesium compound, showcasing a method for synthesizing complex magnesium structures (Janas et al., 1999). Another approach involves the solvothermal synthesis of magnesium, manganese, cobalt, nickel, and zinc borosulfates under superacid conditions, leading to the formation of new structural types of magnesium compounds (Netzsch et al., 2018).

Molecular Structure Analysis

The crystal structures of magnesium compounds can vary widely. For example, a magnesium oxysulfate hydrate phase was structurally characterized, revealing a crystal packing made of infinite triple MgO6 chains intercalated with sulfate groups and water molecules (Runčevski et al., 2013). This demonstrates the complex molecular structures that magnesium salts can form.

Chemical Reactions and Properties

Magnesium compounds participate in various chemical reactions, leading to the formation of different structures. The synthesis and structural characterization of magnesium and titanium siloxanes highlight the reactivity of magnesium sites able to bind TiX4, necessary for the formation of active centers in polymerization catalysts (Sobota et al., 2002).

Physical Properties Analysis

The physical properties of magnesium compounds, such as magnesium borohydride, have been extensively studied for applications like hydrogen storage. The compound Mg(BH4)2, obtained in pure, crystalline form through synthetic routes, exemplifies the focus on the physical properties for energy storage applications (Zanella et al., 2007).

科学研究应用

α-氨基酸酯的氧化:六水合双(过氧邻苯二甲酸)镁 (MMPP) 已有效地氧化各种 α-氨基酸酯为 α-肟酸酯。该过程在温和条件下完成,表明在有机合成和药物中具有潜在应用 (Wu 等人,2010)。

烟气脱硫工艺:在一种新型的镁基湿法烟气脱硫工艺中,使用连二亚硫酸钠来抑制脱硫副产物的氧化。该工艺特别适用于低 SO2 浓度的烟气 (Shen 等人,2013)。

压电晶体检测:六水合硫代硫酸镁可以将氯化氢转化为二氧化硫,然后将亚汞离子还原为游离汞。使用压电晶体检测器检测该反应序列,表明在气体检测和环境监测中具有潜在应用 (Hahn 等人,1989)。

预防低镁血症:在接受高剂量腔内顺铂的患者中,静脉注射连二亚硫酸钠可能是低镁血症发生率低的原因。这表明在管理电解质失衡的医疗治疗中具有作用 (Markman 等人,1986)。

再生医学:研究了镁降解对人胚胎干细胞 (hESC) 增殖和多能性的影响。该研究表明,只要镁基植入物或支架的降解速率适中,它们在再生医学中可能是很有前途的 (Nguyen 等人,2013)。

染色内窥镜检查:发现连二亚硫酸钠溶液喷雾剂可有效缓解染色内窥镜检查(一种用于医学诊断的技术)中碘伏引起的刺激 (Kondo 等人,2001)。

骨科应用:镁及其合金已广泛研究用于骨科应用,显示出优于传统材料(如不锈钢和钛)的优势。这包括改善这些合金的机械和降解性能的策略 (Radha & Sreekanth,2017)。

可生物降解的镁合金:在可生物降解的镁合金上开发聚合物涂层以提高其在医疗植入物中的耐腐蚀性和生物相容性是一个活跃的研究领域 (Li 等人,2018)。

镁化合物的合成和应用:对合成氢氧化镁和氧化镁的方法及其在各个领域的性能和应用(包括作为阻燃剂和吸附剂)的全面综述,突出了镁化合物的多功能性 (Pilarska 等人,2017)。

储能系统:研究六水合硝酸镁和六水合氯化镁混合物在潜热储存系统中进行热充放电,表明在储能中具有应用,特别是在利用城市废热方面 (Nagano 等人,2004)。

安全和危害

未来方向

While Magnesium thiosulfate hexahydrate is primarily used as a micronutrient in fertilizers, its potential applications extend well beyond this domain. It finds application in the removal of heavy metals from wastewater . It is also used in the fixation process of traditional film photography . There are ongoing efforts to investigate its potential in medical treatments, particularly in cancer therapeutics .

作用机制

Target of Action

It is known that magnesium compounds often interact with various enzymes and proteins in the body, playing crucial roles in numerous biochemical reactions .

Mode of Action

It is known that magnesium ions can interact with negatively charged particles in the body, such as nucleotides and phosphate groups, influencing various biochemical reactions .

Biochemical Pathways

Thiosulfates are known to serve as sulfur donors in reactions catalyzed by the enzyme rhodanese, enhancing the endogenous detoxification of cyanide .

Pharmacokinetics

It is known that magnesium compounds are generally well-absorbed in the gut and distributed throughout the body, particularly in bone and muscle tissue .

Result of Action

It is known that magnesium plays a crucial role in maintaining normal nerve and muscle function, supporting a healthy immune system, keeping the heartbeat steady, and helping bones remain strong .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Magnesium thiosulfate hexahydrate. For instance, its solubility in water suggests that it may be mobile in the environment due to its water solubility and may spread in water systems . Furthermore, its crystalline form can lose water at 170°C, forming a trihydrate .

属性

IUPAC Name |

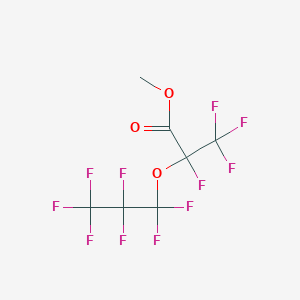

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDMJJVHDPDPHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

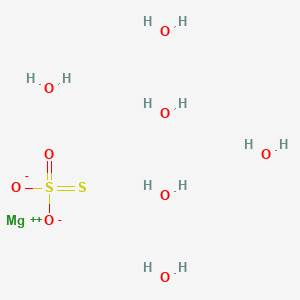

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158725 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13446-30-5 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUMTHIOSULFAT HEXAHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59481J5EHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。